molecular formula C23H17Cl2N3O2S B5204319 1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate

1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate

Cat. No. B5204319
M. Wt: 470.4 g/mol
InChI Key: UGXRQMSCKYPCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate, commonly known as DPTC, is a synthetic organic compound with potential pharmaceutical applications. This compound belongs to the class of imidothiocarbamates, which have been shown to possess a wide range of biological activities. DPTC has been of interest to researchers due to its potential as an anticancer and antiviral agent, as well as its potential for use as a biochemical tool in research.

Mechanism of Action

The mechanism of action of DPTC is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cancer cell growth and viral replication. DPTC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of the proteasome, a protein complex involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
DPTC has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of viral replication. It has also been shown to exhibit anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DPTC has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments. Additionally, its potential toxicity at high concentrations must be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research involving DPTC. One area of interest is the development of DPTC-based antiviral drugs, particularly for the treatment of HSV-1 infections. Additionally, further research is needed to fully understand the mechanism of action of DPTC and its potential applications in cancer treatment. Finally, the development of new synthesis methods for DPTC could improve yield and purity, making it a more viable compound for pharmaceutical applications.

Synthesis Methods

The synthesis of DPTC can be achieved through a multistep process involving the reaction of 3,4-dichloroaniline with thiocarbonyldiimidazole to generate the intermediate 3,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with pyrrolidin-2,5-dione and diphenylamine to yield DPTC. The synthesis of DPTC has been optimized to improve yield and purity, making it a viable compound for research and potential pharmaceutical applications.

Scientific Research Applications

DPTC has been shown to possess a range of biological activities that make it a valuable tool for scientific research. It has been shown to exhibit anticancer activity in vitro, inhibiting the growth of cancer cells in a dose-dependent manner. Additionally, DPTC has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1), making it a potential candidate for the development of antiviral drugs.

properties

IUPAC Name

[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2S/c24-18-12-11-17(13-19(18)25)28-21(29)14-20(22(28)30)31-23(26-15-7-3-1-4-8-15)27-16-9-5-2-6-10-16/h1-13,20H,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXRQMSCKYPCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl N,N'-diphenylimidothiocarbamate

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